molecular formula C15H10O6 B1623161 (2E)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one CAS No. 480-70-6

(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one

Cat. No.: B1623161
CAS No.: 480-70-6
M. Wt: 286.24 g/mol
InChI Key: WBEFUVAYFSOUEA-UHFFFAOYSA-N
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Description

(2E)-2-[(3,4-Dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one, also known as Aureusidin or Cernuine (CAS RN: 38216-54-5), is a naturally occurring aurone flavonoid . Its structure comprises a benzofuran-3-one core substituted with hydroxyl groups at positions 4 and 6, and a 3,4-dihydroxyphenyl (catechol) moiety at the 2-position via a methylidene linker in the E-configuration. Aurones are a subclass of flavonoids distinguished by their benzofuranone backbone, which contributes to their biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-8-5-11(19)14-12(6-8)21-13(15(14)20)4-7-1-2-9(17)10(18)3-7/h1-6,16-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEFUVAYFSOUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201159959
Record name 2-[(3,4-Dihydroxyphenyl)methylene]-4,6-dihydroxy-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-70-6
Record name 2-[(3,4-Dihydroxyphenyl)methylene]-4,6-dihydroxy-3(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3,4-Dihydroxyphenyl)methylene]-4,6-dihydroxy-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with 4,6-dihydroxy-1-benzofuran-3-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroxybenzofuran derivatives.

    Substitution: Halogenated benzofuran compounds.

Scientific Research Applications

Antioxidant Activity

One of the primary applications of (2E)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one is its antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals effectively. For instance:

  • In vitro Studies : The compound exhibits significant free radical scavenging activity, with IC50 values indicating its potency compared to standard antioxidants like ascorbic acid .
CompoundIC50 Value (µg/mL)Reference
This compound14.38 ± 0.09
Ascorbic Acid4.57

Therapeutic Applications

The therapeutic potential of this compound extends beyond its antioxidant capabilities:

  • Antiplatelet Activity : Research indicates that derivatives of benzofuran can inhibit platelet aggregation, which is crucial for preventing thrombus formation in cardiovascular diseases. The compound has shown to be more effective than aspirin in certain assays .
  • Anti-Cancer Properties : Similar benzofuran derivatives have been studied for their cytotoxic effects on various cancer cell lines. They may induce apoptosis through the generation of reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods:

  • Green Synthesis : An environmentally friendly approach using CuBr2 has been developed for synthesizing substituted benzofuran derivatives .
  • Nanoparticle Catalysis : Recent studies have utilized silver oxide nanoparticles (Ag2ONPs) to catalyze the formation of functionalized benzofurans with high yields and regioselectivity .

Case Studies

Several case studies highlight the applications and efficacy of this compound:

  • Case Study 1 : A study demonstrated the synthesis and evaluation of a series of functionalized benzofurans for their antioxidant and antiplatelet activities. The results indicated that certain substitutions significantly enhanced their biological activities compared to unsubstituted analogs .
  • Case Study 2 : Another research focused on the anti-cancer potential of related compounds, showing that they could induce cell death in human cancer cells while sparing healthy cells .

Mechanism of Action

The mechanism of action of (2E)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. For instance, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methoxy-Substituted Aurone Analogs

Key Differences:
Property Target Compound (Hydroxyl-Substituted) Methoxy-Substituted Analog
Substituents 3,4-dihydroxyphenyl; 4,6-dihydroxy 3,4-dimethoxyphenyl; 4,6-dimethoxy
Polarity High (due to hydroxyl groups) Lower (methoxy reduces H-bonding)
Solubility Likely higher in polar solvents Enhanced lipophilicity
Biological Implications Antioxidant potential via catechol Reduced radical scavenging; possible improved membrane permeability

The hydroxyl groups in the target compound facilitate hydrogen bonding and electron donation, enhancing antioxidant activity. In contrast, methoxy groups increase steric bulk and lipophilicity, which may improve bioavailability but reduce direct free-radical quenching .

Cyclohexanone-Based Derivatives

The compound (2E,6E)-2-[(3,4-Dihydroxyphenyl)methylidene]-6-[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one (3a3) shares the 3,4-dihydroxyphenyl group but features a cyclohexanone core instead of benzofuran-3-one .

Key Differences:
Property Target Compound (Benzofuranone Core) Cyclohexanone Derivative (3a3)
Core Structure Benzofuran-3-one (aromatic) Cyclohexanone (non-aromatic)
Substituents Single dihydroxyphenyl group Dual methylidene groups (dihydroxyphenyl and trimethoxyphenyl)
Synthetic Yield Not reported 71.4% yield; 92.476% HPLC purity
Bioactivity Aurone-associated antioxidant effects Potential dual activity via mixed substituents

The benzofuranone core in the target compound confers aromaticity and planar geometry, enabling π-π stacking interactions with biological targets. The cyclohexanone derivative’s non-planar structure may alter binding kinetics, while its trimethoxyphenyl group could modulate selectivity toward enzymes like tubulin or kinases .

Spiro-Benzofuran Derivatives

The spiro compound (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione introduces a chlorine atom and a spirocyclic system .

Key Differences:
Property Target Compound Spiro-Benzofuran Derivative
Structural Complexity Simple aurone scaffold Spirocyclic architecture with chloro and methoxy groups
Electronic Effects Electron-rich (hydroxyl donors) Electron-withdrawing chlorine alters reactivity
Potential Applications Antioxidant, anti-inflammatory Possible enzyme inhibition or antimicrobial activity

The chlorine atom in the spiro derivative introduces electron-withdrawing effects, which may enhance electrophilic reactivity or interaction with hydrophobic enzyme pockets. This contrasts with the target compound’s electron-donating hydroxyl groups .

Biological Activity

The compound (2E)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one, also known as a derivative of benzofuran, has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by a benzofuran core with hydroxyl substitutions that contribute to its reactivity and biological activity. The molecular formula is C15H12O6C_{15}H_{12}O_6 and its IUPAC name reflects its complex arrangement of functional groups.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antioxidant Properties : The presence of hydroxyl groups enhances its ability to scavenge free radicals, which can mitigate oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines and pathways.
  • Antimicrobial Activity : Preliminary studies have shown effectiveness against certain bacterial strains.
  • Anticancer Potential : In vitro studies indicate that it can induce apoptosis in cancer cell lines.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Cell Signaling Pathways : The compound can influence pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer cell survival.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties help in reducing ROS levels, thereby protecting cells from oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antioxidant Activity Assessment :
    • A study evaluated the antioxidant capacity using DPPH and ABTS assays, demonstrating significant free radical scavenging activity with an IC50 value comparable to established antioxidants .
  • Anti-inflammatory Effects :
    • In a model of lipopolysaccharide (LPS)-induced inflammation, the compound reduced levels of TNF-alpha and IL-6 in macrophages, indicating its potential as an anti-inflammatory agent .
  • Anticancer Properties :
    • Research involving human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantROS scavenging
Anti-inflammatoryInhibition of cytokines
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis

Q & A

Basic Question: What synthetic methodologies are recommended for producing (2E)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one, and how is stereochemical purity ensured?

Answer:
The compound is typically synthesized via a base-catalyzed Claisen-Schmidt condensation between 3,4-dihydroxybenzaldehyde and 4,6-dihydroxy-1-benzofuran-3-one. Key steps include:

  • Reaction Conditions : Use anhydrous ethanol or methanol as solvents under nitrogen to prevent oxidation of phenolic groups .
  • Stereochemical Confirmation : X-ray crystallography or nuclear Overhauser effect (NOE) NMR experiments are critical for verifying the (2E)-configuration. Computational modeling (e.g., DFT calculations) can further validate stereoelectronic interactions .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients removes unreacted precursors. Purity is confirmed via HPLC (≥95% purity threshold) .

Basic Question: Which spectroscopic techniques are optimal for characterizing this compound’s structural and functional groups?

Answer:
A multi-technique approach is essential:

  • UV-Vis Spectroscopy : Identifies π→π* transitions in the benzofuranone and dihydroxyphenyl groups (λmax ~270 nm and 330 nm) .
  • FT-IR : Confirms hydroxyl (broad peak ~3200–3500 cm⁻¹) and carbonyl (C=O stretch ~1680 cm⁻¹) groups .
  • NMR : ¹H and ¹³C NMR resolve aromatic protons (δ 6.5–7.5 ppm) and quaternary carbons. HSQC and HMBC correlate protons with adjacent carbons to map the conjugated system .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M-H]⁻ at m/z 313.0352 (calculated for C₁₅H₁₀O₆) .

Advanced Question: How should researchers design experiments to investigate this compound’s antioxidant mechanisms in biological systems?

Answer:
A tiered experimental framework is recommended:

In Vitro Assays :

  • Radical Scavenging : DPPH (IC₅₀), ABTS⁺, and ORAC assays quantify hydrogen/electron donation capacity. Compare with Trolox standards .
  • Metal Chelation : Monitor Fe²⁺/Cu²⁺ binding via UV-Vis spectrophotometry .

Cell-Based Models :

  • Use H₂O₂-induced oxidative stress in HepG2 or Caco-2 cells. Measure ROS reduction via DCFH-DA fluorescence and antioxidant enzyme activity (SOD, CAT) .

In Vivo Models :

  • Administer the compound (oral, 10–100 mg/kg) in rodent models. Assess lipid peroxidation (MDA levels) and glutathione (GSH) in liver/kidney homogenates .

Advanced Question: What methodologies are suitable for evaluating environmental fate and transformation pathways of this compound in aquatic ecosystems?

Answer:
Adopt a hybrid laboratory-field approach as outlined in long-term environmental studies :

  • Laboratory Simulations :
    • Hydrolysis : Expose the compound to pH 5–9 buffers at 25–50°C. Monitor degradation via LC-MS and identify products (e.g., quinone derivatives) .
    • Photolysis : Use UV light (λ=254 nm) to assess sunlight-driven degradation. Quantum yield calculations predict half-life in surface waters .
  • Field Studies :
    • Deploy passive samplers in freshwater systems. Measure bioaccumulation in benthic organisms (e.g., Daphnia magna) using GC-MS/MS .

Advanced Question: How should conflicting reports on this compound’s bioactivity (e.g., antimicrobial vs. no activity) be resolved methodologically?

Answer:
Address discrepancies through:

  • Assay Standardization :
    • Use CLSI guidelines for antimicrobial testing. Validate via positive controls (e.g., ampicillin) and uniform inoculum sizes (1×10⁸ CFU/mL) .
  • Dose-Response Analysis :
    • Test a broad concentration range (0.1–500 µg/mL). Calculate IC₅₀/EC₅₀ with nonlinear regression models .
  • Replication Across Models :
    • Compare results in Gram-positive (S. aureus) vs. Gram-negative (E. coli) bacteria. Include fungal strains (C. albicans) to assess spectrum .
  • Meta-Analysis :
    • Pool data from independent studies using random-effects models. Adjust for publication bias via funnel plots .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one
Reactant of Route 2
(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one

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